![molecular formula C11H11N3O4 B12891082 6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 168901-31-3](/img/structure/B12891082.png)
6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butyl)-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a tert-butyl group, a nitro group, and a pyrrolo[3,4-b]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
6-(tert-Butyl)-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[3,4-b]pyridine derivatives.
科学的研究の応用
6-(tert-Butyl)-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 6-(tert-Butyl)-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolo[3,4-b]pyridine core can interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern.
Imidazo[4,5-b]pyridine derivatives: These compounds have an imidazole ring fused to the pyridine core, offering different biological activities.
Uniqueness
6-(tert-Butyl)-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to the presence of the tert-butyl and nitro groups, which confer distinct chemical reactivity and biological properties. Its structural features make it a versatile compound for various applications in scientific research.
特性
CAS番号 |
168901-31-3 |
|---|---|
分子式 |
C11H11N3O4 |
分子量 |
249.22 g/mol |
IUPAC名 |
6-tert-butyl-3-nitropyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C11H11N3O4/c1-11(2,3)13-9(15)7-4-6(14(17)18)5-12-8(7)10(13)16/h4-5H,1-3H3 |
InChIキー |
DXFRWXPPPJNSCM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)N=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


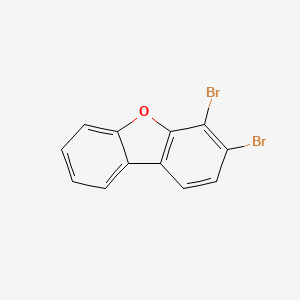
![(2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
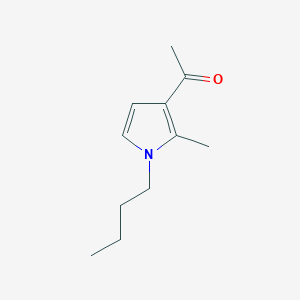

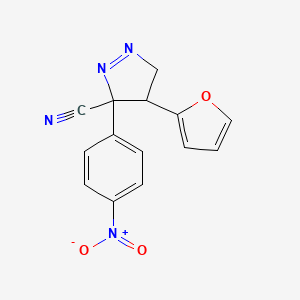
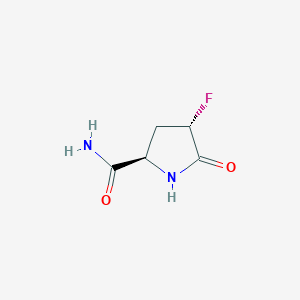
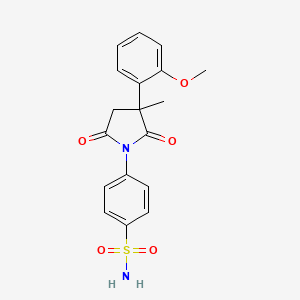
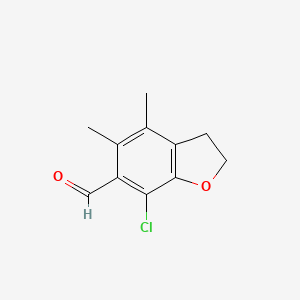
![1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12891061.png)
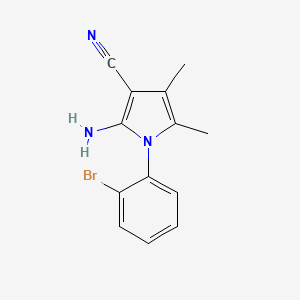
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12891094.png)
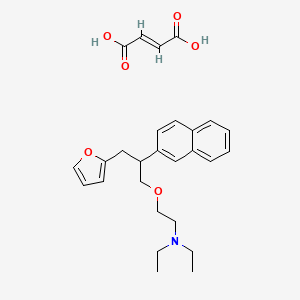
![2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
